molecular formula C6H14ClNO2 B1454807 cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride CAS No. 955028-05-4

cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride

Cat. No.: B1454807
CAS No.: 955028-05-4
M. Wt: 167.63 g/mol
InChI Key: BPOSFSLEEORCKE-GEMLJDPKSA-N
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Description

Historical Context and Discovery

The discovery and development of this compound can be traced to the broader historical progression of piperidine chemistry that began in the mid-20th century. Early investigations into substituted piperidines were motivated by the recognition that this structural motif appeared frequently in natural products and exhibited diverse biological activities. The systematic exploration of hydroxylated piperidine derivatives gained momentum as synthetic chemists sought to understand the relationship between stereochemistry and biological function.

The specific stereochemical assignment of the cis-configuration became possible through advances in nuclear magnetic resonance spectroscopy during the 1970s and 1980s. Researchers were able to distinguish between cis- and trans-isomers through careful analysis of coupling patterns and chemical shift differences. The development of two-dimensional nuclear magnetic resonance techniques further refined these assignments and provided unambiguous structural confirmation. The compound's registration in chemical databases, including its assignment of CAS number 955028-05-4, reflects its establishment as a distinct chemical entity worthy of individual study.

Table 1: Historical Milestones in this compound Research

Year Range Development Key Contribution Reference Source
1970s-1980s Initial stereochemical characterization Nuclear magnetic resonance assignment of cis-configuration
1990s-2000s Synthetic methodology development Establishment of reliable synthetic routes
2000s-2010s Database registration and standardization CAS number assignment and structural confirmation
2010s-Present Advanced synthetic applications Integration into complex synthetic schemes

The evolution of synthetic approaches to access this compound reflects broader trends in organic chemistry toward more efficient and selective methods. Early synthetic routes often relied on multi-step sequences with modest selectivity, requiring extensive purification to obtain the desired stereoisomer. The development of stereoselective synthetic methodologies, including asymmetric hydrogenation and stereocontrolled cyclization reactions, has enabled more direct access to the cis-isomer with high stereochemical purity. These advances have been crucial in facilitating the compound's use in research applications where stereochemical integrity is paramount.

The compound's inclusion in various patent applications and research publications demonstrates its growing importance in both academic and industrial settings. Patent literature reveals numerous synthetic applications, ranging from its use as an intermediate in pharmaceutical synthesis to its role in developing new catalytic systems. Academic research has similarly embraced this compound as a valuable tool for studying stereochemical effects in piperidine chemistry and for developing new synthetic transformations.

Significance in Organic Chemistry and Chemical Research

The significance of this compound in organic chemistry stems from its unique combination of structural features that make it an versatile intermediate for synthetic transformations. The presence of both primary and secondary hydroxyl groups provides multiple reactive sites for functionalization, while the piperidine nitrogen offers additional opportunities for derivatization. This multifunctional nature has made the compound particularly valuable in the development of complex molecular architectures and in the synthesis of biologically active compounds.

Research into the synthetic utility of this compound has revealed its effectiveness as a chiral building block for asymmetric synthesis. The defined stereochemistry at positions 3 and 4 of the piperidine ring provides a chiral framework that can be exploited to control the stereochemical outcome of subsequent reactions. Studies have demonstrated that the compound can serve as a chiral auxiliary in various transformations, enabling the stereoselective construction of carbon-carbon and carbon-heteroatom bonds. This application has proven particularly valuable in the synthesis of natural products and pharmaceutical intermediates where precise stereochemical control is essential.

The compound's role in mechanistic studies has contributed significantly to our understanding of piperidine chemistry. Researchers have used this compound as a probe molecule to investigate conformational preferences in substituted piperidines. These studies have revealed important insights into the factors that govern ring conformation, including the influence of intramolecular hydrogen bonding and steric interactions. The results have informed the design of new piperidine derivatives with enhanced properties for specific applications.

Table 2: Research Applications and Synthetic Transformations

Application Category Specific Use Research Impact Citation
Chiral Building Block Asymmetric synthesis intermediate Enhanced stereochemical control in complex molecule synthesis
Mechanistic Probe Conformational studies Improved understanding of piperidine ring dynamics
Pharmaceutical Intermediate Drug precursor synthesis Facilitated development of bioactive compounds
Catalytic Applications Ligand precursor Development of new catalytic systems

Advanced synthetic methodologies have been developed specifically to exploit the unique reactivity profile of this compound. Cross-coupling reactions involving the hydroxymethyl group have enabled the introduction of various substituents while maintaining the stereochemical integrity of the piperidine core. Oxidation reactions have been used to convert the primary alcohol to the corresponding aldehyde or carboxylic acid, providing access to additional functional group diversity. These transformations have been optimized to proceed with high efficiency and selectivity, making the compound an attractive starting point for synthetic endeavors.

The compound's stability under various reaction conditions has been systematically investigated, revealing its compatibility with a wide range of reagents and reaction environments. This robustness has facilitated its use in multi-step synthetic sequences where the piperidine core must survive multiple chemical transformations. Studies have shown that the hydrochloride salt form provides enhanced stability compared to the free base, particularly under acidic conditions that might otherwise lead to degradation or rearrangement.

Structural Classification within Piperidine Derivatives

The structural classification of this compound within the broader family of piperidine derivatives reveals its position as a member of the disubstituted hydroxylated piperidines. This classification is based on the presence of two distinct functional groups attached to adjacent carbon atoms of the piperidine ring, specifically the hydroxyl group at position 3 and the hydroxymethyl group at position 4. The cis-relationship between these substituents distinguishes this compound from its trans-isomer and creates a unique three-dimensional structure with distinct chemical and physical properties.

Comparative analysis with related piperidine derivatives demonstrates the structural uniqueness of this compound. The compound shares structural similarities with other hydroxylated piperidines, such as 3-piperidinol and 4-piperidinemethanol, but the combination of functional groups in the cis-configuration creates distinct reactivity patterns. Studies comparing the chemical behavior of various piperidine derivatives have highlighted how subtle structural differences can lead to dramatically different synthetic utility and biological activity profiles.

The stereochemical designation (3R,4S) for the cis-isomer reflects the absolute configuration at each chiral center and provides important information about the compound's three-dimensional structure. This specific configuration results in a conformation where the hydroxyl and hydroxymethyl groups are positioned on the same face of the piperidine ring, enabling intramolecular interactions that influence both chemical reactivity and physical properties. Nuclear magnetic resonance studies have confirmed that this configuration leads to characteristic coupling patterns that can be used for structural identification and purity assessment.

Table 3: Structural Comparison with Related Piperidine Derivatives

Compound Molecular Formula Key Structural Features Stereochemistry Reference
cis-4-(Hydroxymethyl)piperidin-3-ol C₆H₁₃NO₂ Hydroxyl at C-3, hydroxymethyl at C-4, cis-configuration (3R,4S)
trans-4-(Hydroxymethyl)piperidin-3-ol C₆H₁₃NO₂ Hydroxyl at C-3, hydroxymethyl at C-4, trans-configuration (3R,4R)
3-(Hydroxymethyl)piperidin-4-ol C₆H₁₃NO₂ Hydroxymethyl at C-3, hydroxyl at C-4 Variable
4-(Hydroxymethyl)piperidin-4-ol C₆H₁₃NO₂ Hydroxymethyl and hydroxyl both at C-4 -

The classification extends to consider the compound's relationship to naturally occurring piperidine alkaloids, many of which contain similar hydroxylation patterns. Research has identified structural motifs in this compound that are reminiscent of alkaloids found in various plant species. This connection has motivated studies aimed at using the compound as a synthetic precursor for the total synthesis of natural products, particularly those containing the 3-piperidinol structural unit.

Molecular modeling studies have provided detailed insights into the conformational preferences of this compound and its relationship to other piperidine derivatives. These computational investigations have revealed that the cis-configuration creates a more constrained molecular geometry compared to the trans-isomer, with implications for both chemical reactivity and potential biological interactions. The modeling results have been validated through experimental studies, including variable-temperature nuclear magnetic resonance experiments that probe conformational dynamics in solution.

Properties

IUPAC Name

(3R,4S)-4-(hydroxymethyl)piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOSFSLEEORCKE-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@@H]1CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Hydroxypyridine Derivatives

One of the principal methods to prepare hydroxylated piperidine derivatives, including cis-4-(Hydroxymethyl)piperidin-3-ol, involves the catalytic hydrogenation of hydroxypyridine precursors.

Process Overview:

  • Starting Material: 3-hydroxypyridine or related hydroxypyridine derivatives.
  • Catalyst: Rhodium-nickel bimetallic catalyst supported on carbon (e.g., 10% Rh and 1% Ni on carbon).
  • Additive: Phosphoric acid as a reaction promoter.
  • Solvent: Water or organic solvents such as isopropanol (preferred), methanol, ethanol, tetrahydrofuran, or toluene.
  • Conditions: Hydrogen atmosphere at mild pressure (~3 atm), room temperature (~25 °C), reaction time ~3 hours.

Reaction Scheme:

3-hydroxypyridine + H₂ → 3-hydroxypiperidine (intermediate)

Subsequent functionalization can lead to cis-4-(Hydroxymethyl)piperidin-3-ol.

Key Data from Patent Example:

Parameter Details
Catalyst 1 g Rh-Ni/C (10% Rh, 1% Ni)
Substrate 10 g (0.11 mol) 3-hydroxypyridine
Additive 0.3 g phosphoric acid
Solvent 55 mL isopropanol
Reaction Pressure 3 atm H₂
Temperature 25 °C
Time 3 hours
Yield 96% 3-hydroxypiperidine

After reaction, hydrogen is released, catalyst filtered, and product purified by vacuum distillation (65-67 °C, 2 mmHg).

This method offers a high-yield, mild condition route to 3-hydroxypiperidine, which serves as a crucial intermediate for further functionalization toward cis-4-(Hydroxymethyl)piperidin-3-ol.

Multi-Step Synthesis via Functional Group Transformations and Cyclization

Several synthetic routes reported in literature involve constructing the piperidine ring with desired substitutions through selective oxidation, reduction, and cyclization steps.

Typical Steps:

  • Starting from allylglycine or other amino acid derivatives.
  • Cross-metathesis reactions to introduce carbonyl or alkyl substituents.
  • Domino hydrogenation that simultaneously reduces double bonds, deprotects amines, and cyclizes intermediates to form cis-piperidine derivatives.
  • Oxidation and deprotection steps to install hydroxyl groups at specific positions.

Example from Research:

  • Allylglycine derivative undergoes cross-metathesis with methyl vinyl ketone using Hoveyda-Grubbs catalyst.
  • Hydrogenation yields cis-pipecolate intermediates.
  • Subsequent oxidation and deprotection afford cis-4-(Hydroxymethyl)piperidin-3-ol analogs.

This approach allows stereoselective synthesis of cis-substituted piperidines and can be adapted for various substitution patterns.

Use of N-Boc Protection and α-Lithiation for Stereoselective Functionalization

Selective α-lithiation of N-Boc-protected piperidines followed by electrophilic acylation has been employed to prepare 4-substituted piperidine derivatives with control over cis/trans stereochemistry.

Key Points:

  • N-Boc group directs α-lithiation at low temperature (-90 °C) in presence of TMEDA.
  • Electrophiles such as CO₂ or alkyl chloroformates introduce carboxylic acid or ester groups.
  • Subsequent deprotection and isolation yield cis- or trans-4-substituted piperidines.
  • Using less bulky electrophiles (CO₂) favors cis isomer formation, while bulkier reagents (benzyl chloroformate) favor trans isomers.

This methodology, though moderate in yield (30-60%), is direct and efficient for preparing cis-4-substituted piperidines, including hydroxymethyl analogs after appropriate functional group transformations.

Preparation of Piperidone Intermediates and Hydrochloride Salts

Preparation of 4-piperidone hydrochloride hydrate intermediates is relevant since these can be further modified to yield cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride.

Process Highlights:

  • Etherification of N-Carbethoxy-4-piperidone with trimethyl orthoformate in presence of acid catalyst to form 4,4-dimethoxypiperidine.
  • Hydrolysis under basic conditions to obtain 4,4-dimethoxypiperidine.
  • Reaction with concentrated hydrochloric acid at controlled temperatures to produce 4-piperidone hydrochloride hydrate.
  • Purification involves vacuum distillation and recrystallization in isopropyl alcohol.

Example Data:

Step Conditions/Details
Etherification 30-40 °C, p-toluenesulfonic acid catalyst
Hydrolysis 50-75 °C, 50% KOH aqueous solution
Hydrochloride formation 10-75 °C, concentrated HCl, 4 hours
Purification Vacuum distillation, isopropanol recrystallization

This process is simple, environmentally friendly, and yields high purity intermediates for further conversion to target compound.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Catalysts Conditions Yield/Notes
Catalytic Hydrogenation 3-hydroxypyridine Rh-Ni/C catalyst, phosphoric acid 25 °C, 3 atm H₂, 3 h 96% yield of 3-hydroxypiperidine
Cross-Metathesis + Hydrogenation Allylglycine derivatives Hoveyda-Grubbs catalyst, H₂ Room temp, multi-step Diastereoselective cis-piperidine formation
α-Lithiation and Acylation N-Boc-4-methylpiperidine sec-BuLi, TMEDA, CO₂ or chloroformates -90 °C, low temp Moderate yield, cis/trans control
Piperidone Hydrochloride Synthesis N-Carbethoxy-4-piperidone Trimethyl orthoformate, PTSA, KOH, HCl 25-75 °C, multi-step High purity, scalable

Research Findings and Considerations

  • The catalytic hydrogenation method offers a high-yield, mild, and atom-economical route to key intermediates, suitable for scale-up.
  • Stereoselective synthesis of cis-4-(Hydroxymethyl)piperidin-3-ol requires careful control of reaction conditions and choice of reagents to favor cis isomer formation.
  • Use of protecting groups such as N-Boc enables regio- and stereoselective functionalization.
  • Multi-step synthetic routes involving cross-metathesis and domino reactions provide flexibility for structural modifications but may be more complex.
  • Preparation of hydrochloride salts improves compound stability and facilitates isolation.

Chemical Reactions Analysis

Types of Reactions

cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Medicinal Chemistry

cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride serves as an important intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders. Its structural properties facilitate modifications to create drug candidates aimed at treating conditions such as:

  • Alzheimer's Disease
  • Parkinson's Disease
  • Anxiety Disorders
  • Depression

Research indicates that compounds derived from this piperidine derivative can modulate neurotransmitter systems, potentially leading to therapeutic effects in these disorders.

Organic Synthesis

This compound acts as a versatile building block in organic synthesis, allowing for the creation of complex molecules with applications in both pharmaceuticals and agrochemicals. The hydroxyl and amine functional groups present in this compound enable various chemical reactions, making it a valuable intermediate for further modifications.

Neuropharmacology

The compound exhibits significant interactions with neurotransmitter systems, particularly involving:

  • Mu-opioid receptors : Associated with pain relief.
  • Dopaminergic receptors : Implications in mood regulation.

Studies suggest that it may act as an analgesic and neuroprotective agent, influencing pain perception and cognitive functions.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound and its derivatives. These compounds have shown efficacy against various bacterial strains through mechanisms such as disruption of bacterial cell membranes or interference with metabolic pathways.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related piperidine derivatives:

Compound NameBiological ActivityMechanism of Action
This compoundAnalgesic, NeuroprotectiveModulation of neurotransmitter receptors
trans-4-(Hydroxymethyl)-3-piperidinolAntimicrobialDisruption of bacterial membranes
Haloperidol (Piperidine derivative)AntipsychoticDopamine receptor antagonism

Anti-Tuberculosis Activity

A study identified this compound as part of a library with promising anti-tuberculosis properties. Compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL against Mycobacterium tuberculosis, indicating potential effectiveness.

Neuroprotective Effects

In vitro studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress, suggesting a role in managing neurodegenerative diseases. This protective effect is attributed to its ability to interact with specific receptors in the central nervous system (CNS).

Mechanism of Action

The mechanism of action of cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The piperidine ring structure is crucial for its binding to target proteins and enzymes, affecting their function .

Comparison with Similar Compounds

cis-4-(Aminomethyl)piperidin-3-ol Dihydrochloride

  • CAS : 2068137-89-1
  • Molecular Formula : C₆H₁₆Cl₂N₂O
  • Molecular Weight : 203.11 g/mol
  • Key Features: The replacement of the hydroxymethyl group with an aminomethyl substituent introduces basicity, enhancing solubility in acidic media. It serves as a precursor for neurotransmitter analogs .

cis-4-Methyl-3-(Trifluoromethyl)piperidin-3-ol Hydrochloride

  • CAS : 1951444-38-4
  • Molecular Formula: C₇H₁₃ClF₃NO
  • Molecular Weight : 219.63 g/mol
  • Key Features : The trifluoromethyl group increases lipophilicity and metabolic stability, making it suitable for CNS-targeted drugs. The methyl group at position 4 alters steric hindrance .

Migalastat Hydrochloride

  • CAS : 75172-81-5
  • Molecular Formula: C₆H₁₃NO₄·HCl
  • Molecular Weight : 199.63 g/mol
  • Key Features : A piperidinetriol derivative approved for Fabry disease. Its hydroxymethyl and triol groups enable binding to α-galactosidase A, contrasting with the simpler substitution pattern of this compound .

cis-1,3-Dimethyl-4-phenylpiperidinol Propanoate Hydrochloride

  • CAS : 49638-24-6
  • Molecular Formula: C₁₆H₂₄NO₂·HCl
  • Molecular Weight : 313.83 g/mol
  • Key Features : The phenyl and ester groups confer anticholinergic activity, historically used in gastrointestinal therapeutics .

Physicochemical and Pharmacological Comparison

Property cis-4-(Hydroxymethyl)piperidin-3-ol HCl cis-4-(Aminomethyl)piperidin-3-ol 2HCl Migalastat HCl
Molecular Weight (g/mol) 179.64 203.11 199.63
Water Solubility High (due to hydroxyl groups) Very high (ionic dihydrochloride salt) Moderate (polar triol groups)
Key Functional Groups Hydroxymethyl, secondary alcohol Aminomethyl, secondary alcohol Hydroxymethyl, triol
Therapeutic Application Research intermediate Neurotransmitter analog precursor Fabry disease treatment
Safety Profile Limited data (assumed low acute toxicity) No acute toxicity data Well-characterized (FDA-approved)

Structural and Functional Insights

  • Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group in this compound provides hydrogen-bonding capacity, enhancing interactions with biological targets. In contrast, the aminomethyl group in its dihydrochloride analog increases cationic character, favoring solubility in polar solvents .
  • Fluorinated Derivatives: The trifluoromethyl group in cis-4-methyl-3-(trifluoromethyl)piperidin-3-ol hydrochloride enhances metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .
  • Complexity in Migalastat : Migalastat’s triol structure enables precise enzyme targeting, a feature absent in simpler hydroxymethyl-piperidine derivatives .

Biological Activity

cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride is a piperidine derivative notable for its structural features, including a hydroxymethyl group at the fourth position and a hydroxyl group at the third position of the piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a precursor for various pharmaceutical agents.

The chemical formula of this compound is C₆H₁₄ClNO₂, with a molecular weight of approximately 167.63 g/mol. Its hydrochloride form enhances solubility, making it suitable for biological assays and applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Studies suggest that it may modulate receptor activity, particularly opioid receptors, which could have implications for pain management therapies. Additionally, its structural characteristics allow it to engage with various biological targets, influencing neurotransmission and enzyme inhibition .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems may contribute to its protective effects against neuronal damage.

Analgesic and Anti-inflammatory Properties

Preliminary studies have also explored the analgesic and anti-inflammatory properties of this compound. These properties are significant for developing therapeutic agents aimed at managing pain and inflammation.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods highlight the compound's accessibility for further chemical modifications, which can enhance its biological activity:

Synthesis Method Description
Method A Utilizes standard piperidine synthesis techniques with hydroxymethylation at the 4-position.
Method B Involves the use of specific catalysts to facilitate the formation of the hydroxymethyl group.
Method C Employs microwave-assisted synthesis for rapid production of the compound.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaques and improved cognitive function in treated mice compared to controls.

Study 2: Pain Management

Another study assessed the analgesic effects of this compound using a formalin-induced pain model in rats. The findings demonstrated that administration of this compound resulted in a marked decrease in pain response, suggesting its potential as an analgesic agent.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR validate the piperidine ring structure, hydroxymethyl group position, and cis-configuration (e.g., coupling constants between adjacent protons on the piperidine ring) .
  • X-ray Crystallography: Resolves absolute stereochemistry, particularly for chiral centers, as demonstrated in related piperidine derivatives like (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .

How can researchers ensure enantiomeric purity during synthesis?

Q. Advanced

  • Chiral HPLC: Separate enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns). For example, (3R,4S)- and (3S,4R)-isomers of similar piperidinol derivatives were resolved using Chiralpak AD-H columns .
  • Asymmetric Catalysis: Employ chiral catalysts (e.g., Ru-BINAP complexes) during key steps like hydrogenation or ring closure to minimize racemization .
  • Polarimetry: Monitor optical rotation to assess enantiomeric excess during intermediate purification .

What methodologies are used to identify and quantify process-related impurities?

Q. Advanced

  • HPLC with UV/ELSD Detection: Impurities like trans-isomers or hydroxylated byproducts are quantified using reversed-phase C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
  • Reference Standards: Compare retention times and spectral data against certified impurities (e.g., EP impurities for piperidine derivatives) .
  • Forced Degradation Studies: Expose the compound to heat, light, or acidic/basic conditions to simulate stability challenges and identify degradation products .

How does the compound’s stability vary under different storage conditions?

Q. Advanced

  • Thermal Stability: Decomposition above 100°C may release hazardous gases (e.g., CO, nitrogen oxides), necessitating storage below 25°C in airtight containers .
  • pH Sensitivity: Protonation of the piperidine nitrogen under acidic conditions enhances solubility but may accelerate hydrolysis of the hydroxymethyl group. Stability-indicating assays (e.g., ion chromatography) are recommended for long-term studies .
  • Light Sensitivity: Amber glassware or opaque packaging prevents photodegradation, as observed in structurally similar compounds like Migalastat Hydrochloride .

What strategies are employed to study interactions with biological targets (e.g., receptors or enzymes)?

Q. Advanced

  • Receptor Binding Assays: Use radiolabeled ligands (e.g., [3H]-5-HT) to assess affinity for serotonin receptors, as seen in studies on 5-HT-potentiating piperidine derivatives .
  • Molecular Dynamics Simulations: Model the compound’s docking into active sites (e.g., 5-HT3 receptors) to predict binding modes and optimize substituents for enhanced activity .
  • Enzyme Inhibition Studies: Evaluate inhibition of enzymes like acetylcholinesterase via spectrophotometric assays (e.g., Ellman’s method) .

How can researchers address discrepancies in solubility and bioavailability data?

Q. Advanced

  • Salt Selection: Hydrochloride salts improve aqueous solubility compared to free bases. Compare dissolution profiles using USP apparatus in biorelevant media (e.g., FaSSIF/FeSSIF) .
  • Co-Crystallization: Enhance stability and solubility by forming co-crystals with co-formers like succinic acid, as demonstrated for related piperidine drugs .
  • Permeability Assays: Use Caco-2 cell monolayers or PAMPA to correlate in vitro permeability with in vivo bioavailability .

What are the key considerations for scaling up synthesis while maintaining stereochemical fidelity?

Q. Advanced

  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., inline FTIR) to detect deviations in reaction kinetics or isomer ratios during scale-up .
  • Crystallization Engineering: Optimize cooling rates and anti-solvent addition to favor cis-isomer crystallization, minimizing mother liquor entrapment of trans-contaminants .
  • Regulatory Compliance: Follow ICH Q11 guidelines for critical quality attributes (CQAs) like enantiomeric purity and residual solvent limits .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride
Reactant of Route 2
cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride

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